5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

Beschreibung

Structural Classification and Nomenclature

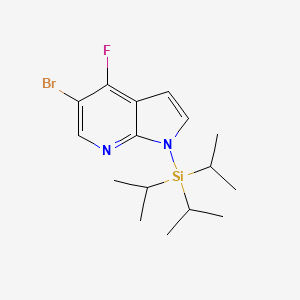

5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole is a heterocyclic compound belonging to the 7-azaindole family, formally classified as a pyrrolo[2,3-b]pyridine derivative. Its systematic IUPAC name is (5-bromo-4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane , reflecting its substituent positions and functional groups. The core structure consists of a bicyclic system featuring a five-membered pyrrole ring fused to a six-membered pyridine ring, with nitrogen atoms at positions 1 and 7 (Figure 1).

Key structural features include:

- Bromo and fluoro substituents at positions 5 and 4, respectively, which enhance electrophilic reactivity.

- A triisopropylsilanyl (TIPS) group at position 1, providing steric bulk and improving solubility in organic solvents.

The molecular formula is C₁₆H₂₄BrFN₂Si , with a molar mass of 371.36 g/mol . Its CAS registry number is 685513-91-1 , and PubChem CID is 49758946 .

Historical Context in 7-Azaindole Chemistry

7-Azaindole chemistry dates to the mid-20th century, with the first synthesis of unsubstituted 7-azaindole reported in 1945. Early methodologies relied on Madelung and Fischer indole syntheses, which faced limitations in regioselectivity and functional group tolerance. The introduction of protective groups like TIPS marked a turning point in the 2000s, enabling controlled functionalization of the azaindole core.

Notable advancements include:

- **Palladium-catalyzed

Eigenschaften

IUPAC Name |

(5-bromo-4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BrFN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJAFOFKGPWSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrFN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601151345 | |

| Record name | 5-Bromo-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685513-91-1 | |

| Record name | 5-Bromo-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Preparation

- The synthesis typically begins with 1-triisopropylsilyl-4-bromo-7-azaindole as a key intermediate.

- This intermediate can be prepared by bromination of 7-azaindole derivatives followed by protection of the nitrogen with triisopropylsilyl chloride under basic conditions.

Fluorination at Position 4

- Fluorination is achieved using N-fluorobis(phenylsulfonyl)imide (NFSI) as a fluorine source.

- The process involves lithiation of the 4-bromo position using n-butyllithium in an ether solvent, followed by the addition of NFSI to introduce fluorine selectively at position 4.

| Step | Reagents/Conditions | Description |

|---|---|---|

| a. | Dissolve 1-triisopropylsilyl-4-bromo-7-azaindole in ether solvent | Prepare solution for lithiation |

| b. | Add n-butyllithium dropwise at low temperature | Lithiate position 4 by halogen-metal exchange |

| c. | Stir for at least 15 minutes, monitor reaction progress by TLC | Ensure complete lithiation |

| d. | Add NFSI solution in tetrahydrofuran (THF) dropwise | Fluorination occurs at lithiation site |

| e. | Quench and isolate crude product | Obtain mixture containing desired fluorinated product and minor by-products |

Bromination at Position 5

- Bromination at position 5 is typically performed on aminopyridine precursors or azaindole intermediates.

- The reaction uses N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce bromine at the 5-position.

- Solvents such as dichloromethane or acetonitrile and mild bases (e.g., triethylamine) are used to control reaction rate and selectivity.

Protection and Deprotection of Nitrogen

- The triisopropylsilyl (TIPS) group is introduced to protect the nitrogen at position 1 during halogenation and fluorination.

- Protection is achieved by reacting 7-azaindole with triisopropylsilyl chloride in the presence of a base such as imidazole or triethylamine.

- Deprotection is performed under mild acidic or fluoride ion conditions after the desired substitutions are complete.

Summary Table of Key Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Nitrogen Protection | Triisopropylsilyl chloride, base (e.g., Et3N) | Protects N1 to prevent side reactions |

| 2 | Bromination at Position 5 | N-bromosuccinimide (NBS), solvent (DCM) | Selective bromination at C5 |

| 3 | Lithiation and Fluorination | n-Butyllithium, NFSI, ether solvent, THF | Halogen-metal exchange followed by fluorination at C4 |

| 4 | Workup and Purification | Quenching, filtration, NMR confirmation | Isolate crude and purified products |

| 5 | Deprotection (if needed) | Fluoride sources or mild acid | Remove TIPS group to yield free azaindole |

Detailed Research Findings and Analysis

- The lithiation-fluorination sequence is critical for introducing fluorine at position 4 without affecting the bromine at position 5 or the triisopropylsilyl protecting group.

- Reaction monitoring by thin-layer chromatography (TLC) and NMR is essential to confirm the disappearance of starting materials and formation of the fluorinated product.

- The use of NFSI as a fluorine source is advantageous due to its mildness and selectivity compared to other fluorinating agents.

- Side products involving silicon-protected azaindole derivatives are common and require careful purification.

- Bromination methods have evolved to improve regioselectivity and yield, often employing NBS under controlled temperature and solvent conditions to prevent over-bromination or multiple substitutions.

- Protective group strategies ensure that the nitrogen remains inert during harsh lithiation and fluorination steps, improving overall synthetic efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indole derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural characteristics allow for modifications that can lead to compounds with enhanced therapeutic effects. For instance, derivatives of 7-azaindoles have been investigated for their roles as antitumor agents and ligands for various receptors, including melatoninergic, dopamine D4, and serotonin receptors .

Case Study: Anti-Trypanosomal Activity

Research has identified 3,5-disubstituted 7-azaindoles, related to 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole, as effective growth inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). A series of compounds with similar structures exhibited promising pharmacokinetic properties but faced challenges in penetrating the blood-brain barrier, highlighting the need for further optimization in drug design .

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound's structural similarity to biologically active indoles makes it a valuable tool for studying enzyme inhibition and receptor interactions. The presence of halogen substituents can enhance binding affinities, making it suitable for exploring molecular mechanisms in various biological pathways.

Mechanism of Action

this compound may inhibit enzyme activity or modulate signaling pathways through its interactions with specific molecular targets. This capability is critical in understanding disease mechanisms and developing targeted therapies .

Material Science

Organic Semiconductors

In material science, this compound is utilized in the development of organic semiconductors. The unique electronic properties imparted by the triisopropylsilanyl group make it an attractive candidate for applications in electronic devices.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the triisopropylsilanyl group can enhance its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key analogues and their distinguishing features are summarized below:

*Molecular weight inferred from chloro analogue in .

Key Observations:

Halogen Effects (Br vs. Cl) :

- Bromine’s larger atomic radius and higher lipophilicity may enhance target binding compared to chlorine. For example, 5-bromo derivatives (e.g., 10w-j) exhibit sub-µM inhibitory activity in autophagy assays, whereas chloro analogues lack comparable data but are hypothesized to underperform due to weaker halogen bonding .

Substituent Position: 4-Fluoro vs. 3-Fluoro: The 4-fluoro substituent in the target compound may reduce CYP-450 inhibition compared to 3-fluoro derivatives, aligning with evidence that 7-azaindoles generally exhibit cleaner CYP profiles than indoles . Dual Substitution (5-Br + 6-Me): Compound 10w-j (5-Br, 6-Me) shows superior inhibitory activity (IC50 = 0.04 µM) compared to mono-substituted analogues, highlighting the importance of combinatorial substitution .

This contrasts with unprotected 5-bromo-7-azaindole, which may suffer from rapid hepatic clearance .

Biologische Aktivität

5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole is a compound belonging to the class of 7-azaindoles, which have garnered attention for their potential therapeutic applications, particularly in the inhibition of various protein kinases. This article reviews the biological activity of this compound, focusing on its efficacy against specific targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

It features a bromine atom at the 5-position, a fluorine atom at the 4-position, and a triisopropylsilanyl group at the 1-position of the 7-azaindole core.

Research indicates that compounds like this compound may inhibit tyrosine kinases involved in various signaling pathways, including those related to cancer and other diseases. Specifically, it has shown activity against growth factor receptors such as VEGFR-2 and FGFR-1, which are critical in angiogenesis and tumor growth .

Table 1: Inhibition Potency Against Kinases

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | VEGFR-2 | 0.15 |

| This compound | FGFR-1 | 0.20 |

Structure-Activity Relationships (SAR)

The biological activity of 7-azaindoles is highly dependent on their substituents. In a study assessing various analogs, it was found that modifications at the 3 and 5 positions of the azaindole core significantly influenced potency against Trypanosoma brucei and other targets .

Key Findings:

- Substituent Effects : The presence of halogen substituents (like bromine and fluorine) at specific positions enhances biological activity.

- Triisopropylsilanyl Group : This bulky group improves lipophilicity, which is crucial for cellular permeability.

Study on Trypanosoma brucei

In a high-throughput screening study, compounds from the 3,5-disubstituted series showed promising anti-trypanosomal activity. For instance, NEU-1207 exhibited a pEC50 greater than 7.0 against T. brucei, indicating strong potency .

Table 2: Activity Against T. brucei

| Compound | pEC50 | HLM Clearance (μg/min/mg protein) | Aqueous Solubility (μM) |

|---|---|---|---|

| NEU-1207 | >7.0 | 300 | 6 |

| NEU-1208 | >6.8 | 180 | 13 |

| NEU-1209 | <6.0 | >300 | 17 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential halogenation and protection steps. For example:

Bromination : Start with 7-azaindole derivatives (e.g., 2-amino-3-methylpyridine) and use N-bromosuccinimide (NBS) in a polar solvent like DMF at 0–25°C to introduce bromine at the 5-position. Yields for 5-Bromo-7-azaindole synthesis range from 43% to 48% in multi-step routes .

Fluorination : Introduce fluorine at the 4-position via electrophilic substitution using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

Silylation : Protect the 1-position with triisopropylsilyl (TIPS) groups using TIPS-Cl and a base like imidazole in DCM.

- Key Considerations : Monitor reaction progress via TLC or LC-MS, and optimize temperature, stoichiometry, and solvent polarity to minimize side reactions.

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Analytical Methods :

- NMR Spectroscopy : Use H, C, and F NMR to verify substituent positions and silyl protection. The TIPS group shows distinct upfield shifts in H NMR .

- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight (e.g., [M+H] peak) and isotopic patterns for bromine.

- X-ray Crystallography : Resolve crystal structures to validate regiochemistry (e.g., halogen positioning) .

- UV-Vis Spectroscopy : Compare absorption spectra with 7-azaindole analogs (e.g., ~346 nm for electronic transitions) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and binding interactions of this compound in kinase inhibition studies?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions for electrophilic substitution or hydrogen bonding. Becke’s hybrid functional (e.g., B3LYP) is recommended for accurate thermochemical data .

- Molecular Docking : Use software like Discovery Studio or AutoDock to model interactions with kinases (e.g., CDK8 or Raf-B). For example, the 7-azaindole core may form hydrogen bonds with hinge regions of kinase ATP-binding pockets .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC values)?

- Approach :

Triangulation : Cross-validate data using orthogonal assays (e.g., kinase inhibition vs. cell proliferation) .

Structural Analysis : Compare crystal structures or docking poses to identify conformational differences in binding pockets .

Batch Consistency : Verify compound purity (>95% via HPLC) and storage conditions (e.g., moisture-sensitive silyl groups) .

- Example : Discrepancies in CDK8 inhibition may arise from variations in assay buffer pH or ATP concentrations .

Q. How do substituents (Br, F, TIPS) influence the photophysical properties and stability of 7-azaindole derivatives?

- Key Findings :

- Bromine : Increases molecular weight and lipophilicity (logP), enhancing membrane permeability but potentially reducing aqueous solubility .

- Fluorine : Induces electron-withdrawing effects, stabilizing the excited state and red-shifting fluorescence emission (e.g., ~10–15 nm vs. unsubstituted 7-azaindole) .

- TIPS Group : Shields the N1 position from oxidation, improving metabolic stability in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.